molecular formula C13H18O2 B6613902 4-methyl-2-(2-methylphenyl)pentanoic acid CAS No. 200350-20-5

4-methyl-2-(2-methylphenyl)pentanoic acid

Cat. No.: B6613902
CAS No.: 200350-20-5
M. Wt: 206.28 g/mol
InChI Key: DPEQSOBXRLFAKC-UHFFFAOYSA-N
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Description

It has a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol . This compound is known for its role in lipid metabolism and is widely used in the medical field.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(2-methylphenyl)pentanoic acid involves several steps. One common method includes the alkylation of 2-methylphenylacetic acid with 4-methyl-2-pentanone under acidic conditions. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(2-methylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

4-methyl-2-(2-methylphenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It serves as a tool to study lipid metabolism and its effects on cellular processes.

    Medicine: It is widely used in the treatment of hyperlipidemia and related cardiovascular conditions.

    Industry: It is employed in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 4-methyl-2-(2-methylphenyl)pentanoic acid involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced levels of triglycerides and cholesterol in the blood . The compound also influences the pathways related to fatty acid oxidation and lipoprotein metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4-pentenoic acid
  • 4-methyl-2-oxovaleric acid
  • 4-methyl-2-pentanoic acid

Uniqueness

4-methyl-2-(2-methylphenyl)pentanoic acid is unique due to its specific structure, which allows it to effectively activate PPAR-alpha and modulate lipid metabolism. This makes it particularly effective in treating hyperlipidemia compared to other similar compounds .

Properties

IUPAC Name

4-methyl-2-(2-methylphenyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-9(2)8-12(13(14)15)11-7-5-4-6-10(11)3/h4-7,9,12H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEQSOBXRLFAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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